(1H-Pyrrol-3-yl)methanamine

Description

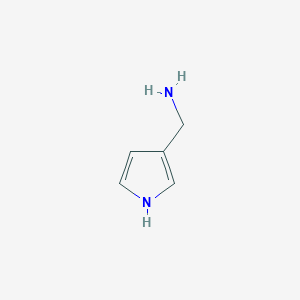

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECAHBRVIMAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632652 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888473-50-5 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of (1H-Pyrrol-3-yl)methanamine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of (1H-Pyrrol-3-yl)methanamine, a key heterocyclic building block in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document synthesizes data from closely related pyrrole analogs and foundational spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound.

Introduction to this compound and its Spectroscopic Importance

This compound, with the molecular formula C₅H₈N₂, is a bifunctional molecule featuring a nucleophilic primary amine appended to an electron-rich pyrrole ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide range of more complex molecular architectures with potential biological activity.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole ring, the methylene bridge, the amine group, and the N-H of the pyrrole. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | ~6.7 | Triplet | J ≈ 2.5 | The proton at the 2-position is coupled to the protons at the 5- and 4-positions. |

| H-4 | ~6.1 | Triplet | J ≈ 2.5 | The proton at the 4-position is coupled to the protons at the 2- and 5-positions. |

| H-5 | ~6.6 | Triplet | J ≈ 2.5 | The proton at the 5-position is coupled to the protons at the 2- and 4-positions. |

| -CH₂- | ~3.8 | Singlet | - | The methylene protons are adjacent to the electron-withdrawing amine group, shifting them downfield. They are not coupled to other protons. |

| -NH₂ | ~1.5-3.0 | Broad Singlet | - | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad. |

| Pyrrole N-H | ~8.0-9.0 | Broad Singlet | - | The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet. |

Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~118 | Aromatic carbon adjacent to the pyrrole nitrogen. |

| C-3 | ~125 | Aromatic carbon bearing the methanamine substituent. |

| C-4 | ~108 | Aromatic carbon. |

| C-5 | ~115 | Aromatic carbon adjacent to the pyrrole nitrogen. |

| -CH₂- | ~40 | Aliphatic carbon attached to the amine group. |

Note: These are estimated values and can be influenced by the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation & Acquisition Workflow

NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | 3400 - 3300 | Medium, Sharp |

| N-H Stretch (Amine) | 3350 - 3250 | Medium, Broad (two bands possible for primary amine) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| C=C Stretch (Pyrrole Ring) | 1650 - 1550 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-N Stretch | 1340 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₂), the nominal molecular weight is 96 g/mol .

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 96. Key fragmentation pathways would likely involve the loss of the amino group or cleavage of the pyrrole ring.

Predicted Fragmentation

Key MS Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is 97.0760.[2]

Experimental Protocol for Mass Spectrometry

General HRMS (ESI-TOF) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with related pyrrole structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development.

References

A Theoretical and Computational Guide to (1H-Pyrrol-3-yl)methanamine: Exploring a Privileged Scaffold in Drug Discovery

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] (1H-Pyrrol-3-yl)methanamine, as a fundamental derivative, presents a key building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize this compound, offering insights into its electronic structure, chemical reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step computational protocols.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are five-membered heterocyclic aromatic compounds that are integral to a vast array of natural products and synthetic drugs.[2] Their unique electronic properties and ability to participate in various intermolecular interactions make them a "privileged scaffold" in drug design. Several pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The methanamine substituent at the 3-position of the pyrrole ring in this compound introduces a basic nitrogen center, providing a crucial point for hydrogen bonding and salt formation, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A notable example of a drug featuring a substituted this compound core is Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related diseases.[3][4]

This guide will delve into the modern computational techniques used to elucidate the intrinsic properties of this compound, providing a predictive framework for its behavior in biological systems and its potential for further derivatization.

Theoretical and Computational Methodologies

Computational chemistry is an indispensable tool in modern drug discovery, offering a "virtual laboratory" to predict molecular properties and interactions.[5] For a molecule like this compound, a multi-faceted computational approach is employed to build a comprehensive understanding of its behavior.

Density Functional Theory (DFT) for Structural and Electronic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a good balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.[7]

2.1.1. Rationale for Method Selection

The B3LYP hybrid functional is often chosen for its proven reliability in modeling organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a good choice for providing a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to describe the shape of the electron clouds more accurately.[8]

2.1.2. Workflow for DFT Analysis

Caption: Workflow for DFT analysis of this compound.

2.1.3. Key Parameters from DFT Calculations

| Parameter | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. | Understanding the 3D shape of the molecule is crucial for predicting its fit into a protein binding site. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher chemical reactivity. This helps in understanding the molecule's stability and potential for metabolic reactions.[8] |

| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with biological targets. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations, corresponding to peaks in the infrared (IR) and Raman spectra. | Used to characterize the molecule and confirm its structure. Also provides insights into the strength of chemical bonds.[9] |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them.[10] This method provides a rigorous and quantitative description of chemical bonding, going beyond simple Lewis structures.

2.2.1. Rationale for QTAIM

In drug design, understanding the nature and strength of both covalent and non-covalent interactions is critical. QTAIM allows for the characterization of hydrogen bonds, van der Waals interactions, and other weak interactions that are crucial for ligand-receptor binding.[11][12]

2.2.2. QTAIM Protocol

-

Wavefunction Generation: Perform a high-level DFT calculation (as described in 2.1) to obtain an accurate electron density distribution.

-

Topological Analysis: Use specialized software (e.g., AIMAll) to analyze the electron density and locate critical points (nuclei, bond critical points, ring critical points, and cage critical points).

-

BCP Analysis: For each bond critical point (BCP), calculate key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

2.2.3. Interpreting QTAIM Parameters

| QTAIM Parameter at BCP | Interpretation |

| Electron Density (ρ) | Higher values indicate a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | ∇²ρ < 0 indicates a shared interaction (covalent bond). ∇²ρ > 0 indicates a closed-shell interaction (ionic bond, hydrogen bond, van der Waals). |

| Total Energy Density (H(r)) | H(r) < 0 suggests a degree of covalent character. |

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

2.3.1. Rationale for Docking

For this compound and its derivatives, molecular docking can help identify potential biological targets and elucidate the key interactions that drive binding. This is a crucial step in hypothesis-driven drug design.[5][14]

2.3.2. Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

2.3.3. Hypothetical Docking Study: this compound Derivative in H+/K+ ATPase

Drawing inspiration from the known activity of Vonoprazan, a hypothetical docking study of a simple derivative of this compound into the H+/K+ ATPase active site could be performed.[15] The protonated methanamine group would be expected to form a key salt bridge with a negatively charged amino acid residue, such as glutamic acid, in the binding pocket. The pyrrole ring could engage in pi-stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine.

Experimental Protocols for Validation

Computational predictions should always be validated by experimental data. The following are key experimental techniques for characterizing this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from a protected pyrrole-3-carbonitrile or pyrrole-3-carboxaldehyde. A common method involves the reduction of the nitrile or the reductive amination of the aldehyde.[16]

3.1.1. Example Protocol: Reductive Amination of Pyrrole-3-carboxaldehyde

-

Imine Formation: Dissolve pyrrole-3-carboxaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir at room temperature to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Workup: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The characteristic peaks for the pyrrole ring protons and the methylene and amine protons of the methanamine group would be expected.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the pyrrole and the amine, and C-H and C=C stretching for the aromatic ring.

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its presence in biologically active compounds. The theoretical and computational methods outlined in this guide provide a robust framework for understanding its intrinsic properties and predicting its behavior in a biological context. By combining DFT, QTAIM, and molecular docking, researchers can gain valuable insights that can accelerate the design and development of new therapeutics based on this privileged scaffold. Future work should focus on synthesizing novel derivatives of this compound and evaluating their biological activity, using the computational predictions to guide the synthetic efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 11. Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures. | Semantic Scholar [semanticscholar.org]

- 13. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

A Technical Guide to the Pyrrole-3-Methanamine Moiety: A Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Abstract

The pyrrole ring is a foundational five-membered aromatic heterocycle integral to a vast array of life-sustaining molecules and synthetic pharmaceuticals.[1][2] This technical guide delves into the specific biological significance of the pyrrole-3-methanamine moiety, a structural motif distinguished by a methylene-linked amine at the C3 position. While seemingly a simple appendage, this scaffold serves as a critical pharmacophore, imparting favorable physicochemical properties and enabling precise molecular interactions with key biological targets. We will explore its prevalence in marine natural products, its strategic deployment in modern drug design, particularly in kinase inhibition, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyrrole-3-Methanamine Core: Structural and Electronic Rationale

The pyrrole ring is an electron-rich aromatic system where the nitrogen lone pair participates in the 6π-electron system.[2] This electronic nature dictates its reactivity and intermolecular interaction potential. The placement of a methanamine group at the C3 position introduces several key features that are highly advantageous in a drug design context:

-

Hydrogen Bonding Capability: The pyrrole N-H group is a potent hydrogen bond donor. The amine (-NH- or -NH2) of the methanamine side chain can act as both a hydrogen bond donor and acceptor. This dual nature allows for multipoint attachment to protein targets, enhancing binding affinity and specificity.

-

Introduction of a Basic Center: The exocyclic amine introduces a basic, ionizable center. At physiological pH, this group is often protonated, forming a cation that can engage in strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate on a protein surface. This is a common strategy to anchor a ligand within a binding pocket.

-

Conformational Flexibility: The C-CH2-N single bonds provide rotational flexibility. This allows the amine to adopt an optimal orientation to interact with its target, a crucial factor in minimizing the entropic penalty of binding.

-

Synthetic Tractability: The moiety is readily accessible synthetically, most commonly via the reductive amination of a pyrrole-3-carboxaldehyde precursor, making it an attractive scaffold for building chemical libraries for screening and optimization.[3][4]

Natural Products Featuring the Pyrrole-3-Methanamine Scaffold: The Tambjamine Alkaloids

Nature provides the most compelling validation for the utility of a chemical scaffold. The pyrrole-3-methanamine core is prominently featured in the tambjamines, a vibrant class of yellow-pigmented alkaloids isolated from marine bryozoans and nudibranchs.[5][6] While technically containing a pyrrolylmethenamine (enamine) which is readily reduced to the corresponding methanamine, they serve as the premier natural product exemplar.

The tambjamines are biosynthetically derived from a common precursor, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC), which condenses with various alkylamines.[7][8] These alkaloids exhibit a remarkable spectrum of biological activities, establishing the bipyrrole-methanamine framework as a privileged scaffold for interacting with diverse biological systems.

-

Antimicrobial and Antifungal Activity: Many tambjamines show potent activity against fungi like Malassezia furfur (often exceeding that of amphotericin B) and various Gram-positive and Gram-negative bacteria.[9][10]

-

Anticancer and Cytotoxic Effects: Tambjamines have demonstrated significant, though often non-selective, antiproliferative activity against various human cancer cell lines.[5][9] Certain analogues have been shown to induce apoptosis.[9]

-

Antimalarial and Antileishmanial Potency: Recent studies have revealed that synthetic tambjamine analogues possess impressive in vitro potency against Plasmodium falciparum and Leishmania mexicana.[8][11] This discovery has opened a new therapeutic avenue for this class of compounds, with some analogues showing curative efficacy in mouse models of malaria following oral administration.[11][12]

The logical relationship between the core tambjamine structure and its diverse biological activities can be visualized as follows:

Caption: Relationship between the core tambjamine structure and its bioactivities.

The Pyrrole Moiety as a Privileged Scaffold in Kinase Inhibition

The pyrrole ring is a cornerstone of modern kinase inhibitor design.[13] Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and their dysregulation is a hallmark of cancer.[14] Many kinase inhibitors are designed to be "ATP-competitive," occupying the same binding site as ATP.

The adenine base of ATP forms two critical hydrogen bonds with the "hinge" region of the kinase. The pyrrolo[2,3-d]pyrimidine scaffold, found in many approved and investigational kinase inhibitors, is a direct bioisostere of adenine.[14][15] Simpler pyrrole rings can achieve similar hinge-binding interactions. The pyrrole N-H and an adjacent C=O or C=N group can mimic the hydrogen bond donor-acceptor pattern of adenine.

The pyrrole-3-methanamine moiety is particularly well-suited for this application. The pyrrole core can anchor the molecule to the kinase hinge, while the C3-methanamine side chain projects out towards the solvent-exposed region of the active site. This "vector" is ideal for introducing substituents that can enhance potency and, critically, achieve selectivity for a specific kinase.

Caption: Pyrrole-3-methanamine interactions within a kinase active site.

Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer treatment, features a pyrrole ring that is critical for its activity, underscoring the scaffold's clinical relevance.[16]

Quantitative Structure-Activity Relationship (QSAR) Data

The extensive research into tambjamine alkaloids provides a rich dataset for understanding how modifications to the amine portion of the moiety affect biological activity. The following table summarizes antileishmanial activity for a series of synthetic tambjamine analogues, demonstrating the scaffold's tunability.

| Compound ID | R Group (Amine Substituent) | EC50 vs. L. mexicana (nM)[8] |

| 42 | n-Propyl | 52.5 |

| 43 | n-Butyl | 47.5 |

| 44 | n-Pentyl | 70.0 |

| 45 | Isopropyl | 130.0 |

| 46 | Cyclopentyl | 85.0 |

| 47 | Cyclohexyl | 110.0 |

| 48 | Benzyl | 170.0 |

Data extracted from J. Med. Chem. 2021, 64, 18, 13866–13883.[8]

Causality Insight: The data clearly indicate that small, linear alkyl chains (propyl, butyl) on the terminal amine result in the highest potency (lowest EC50). Increasing steric bulk with branched alkyl (isopropyl), cyclic (cyclopentyl, cyclohexyl), or aromatic (benzyl) groups leads to a decrease in activity. This suggests that the binding pocket accommodating the amine side chain is sterically constrained, favoring smaller, lipophilic substituents. This is a critical insight for any drug development professional looking to optimize a lead compound based on this scaffold.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide robust, step-by-step instructions for the synthesis and evaluation of compounds containing the pyrrole-3-methanamine moiety.

5.1. Synthesis of a Pyrrole-3-Methanamine Derivative via Reductive Amination

This protocol describes the conversion of a pyrrole-3-carboxaldehyde to a secondary amine, a cornerstone transformation for accessing this scaffold.

Caption: General workflow for the synthesis of pyrrole-3-methanamine derivatives.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane, ~0.1 M concentration).

-

Imine Formation: Add the primary amine (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the intermediate iminium ion.[4] Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control gas evolution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative that can be added at room temperature.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. If the product is basic, adjust the pH to >8 with 1M NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure pyrrole-3-methanamine product.

5.2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in a suitable buffer containing a low percentage of DMSO (e.g., <1%).

-

Kinase Reaction Setup: In a 384-well plate, add:

-

Kinase buffer.

-

The specific protein kinase being tested (e.g., Lck, EGFR).[13]

-

The appropriate substrate peptide and cofactors (e.g., MgCl₂).

-

The serially diluted test compound.

-

-

Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The pyrrole-3-methanamine moiety is a deceptively simple yet powerful scaffold in chemical biology and drug discovery. Its validation in a diverse range of bioactive natural products, particularly the tambjamines, highlights its evolutionary selection as an effective pharmacophore.[5] In medicinal chemistry, its utility is proven, providing a synthetically accessible and electronically versatile core for developing targeted therapeutics, most notably kinase inhibitors.[13][16]

Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, where the C3-methanamine can serve as a flexible linker to a reactive warhead or an allosteric binding element. Furthermore, a deeper understanding of the biosynthetic pathways of natural products like the tambjamines may enable synthetic biology approaches to generate novel analogues.[5] For drug development professionals, the pyrrole-3-methanamine core represents a reliable and highly optimizable starting point for building potent, selective, and clinically relevant molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. soc.chim.it [soc.chim.it]

- 6. Marine Pyrrole Alkaloids [mdpi.com]

- 7. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Space of Substituted (1H-Pyrrol-3-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the identification and exploration of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for the design of novel therapeutics. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] This guide delves into the specific and highly valuable chemical space of substituted (1H-pyrrol-3-yl)methanamines, a class of compounds that has demonstrated significant therapeutic potential across a range of disease areas.

The strategic placement of a methanamine group at the 3-position of the pyrrole ring provides a key vector for molecular diversity and interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, chemical properties, and pharmacological landscape of this important class of molecules, with a focus on the underlying principles that govern their activity and the practical methodologies for their exploration.

I. Synthetic Strategies for Accessing the (1H-Pyrrol-3-yl)methanamine Core

The efficient construction of the this compound scaffold is a critical first step in exploring its chemical space. A variety of synthetic strategies have been developed, each with its own advantages and limitations regarding substituent tolerance and overall efficiency.

One of the most common and versatile approaches involves the multi-step synthesis from readily available starting materials. A general and illustrative workflow is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To introduce the desired 3-methanamine functionality, a precursor with a suitable functional group at the 3-position is often employed, which is then converted to the amine in a subsequent step.

More convergent approaches, such as multicomponent reactions, have also been developed to streamline the synthesis of highly substituted pyrroles.[5] For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), can be a powerful tool for constructing the pyrrole ring with various substituents.[6] The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

II. Exploring the Chemical Space: Structure-Activity Relationships

The therapeutic potential of the this compound scaffold can be fine-tuned by modifying the substituents at various positions on the pyrrole ring and the methanamine nitrogen. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, as well as its binding affinity and selectivity for biological targets.

| Position of Substitution | General Effect of Substitution | Example of Impact on Biological Activity |

| N1-Position | Influences steric bulk and electronic properties of the pyrrole ring. Can be used to modulate solubility and metabolic stability. | In the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), a pyridine-3-sulfonyl group at the N1-position is crucial for its potent H+,K+-ATPase inhibitory activity.[7][8][9][10] |

| C2- and C5-Positions | Can be substituted with aryl or alkyl groups to explore hydrophobic pockets in target proteins. Can also influence the electronics of the pyrrole ring. | In some anticancer agents, substitution with bulky aromatic groups at these positions enhances cytotoxicity.[6] |

| C4-Position | Can be modified to alter the overall shape of the molecule and introduce additional points of interaction with the target. | In certain kinase inhibitors, substitution at the C4-position has been shown to improve selectivity. |

| Methanamine Nitrogen | Substitution on the nitrogen can modulate the basicity of the amine, which is often a key pharmacophoric feature for interaction with acidic residues in target proteins. It also affects the compound's pharmacokinetic properties. | N-methylation is a common strategy to enhance potency and metabolic stability, as seen in Vonoprazan.[7][9] |

III. The Pharmacological Landscape: Targets and Mechanisms of Action

The this compound scaffold has been successfully employed to develop inhibitors for a variety of enzymes and ligands for receptors. A notable example is the inhibition of proton pumps, which has led to the development of next-generation treatments for acid-related disorders.

Case Study: Vonoprazan (TAK-438) - A Potassium-Competitive Acid Blocker

Vonoprazan is a prime example of the successful application of the this compound scaffold in drug discovery. It is a potent and orally active potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8][9][10]

The mechanism of action of Vonoprazan involves the reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. Unlike proton pump inhibitors (PPIs) like lansoprazole, which require acidic conditions for activation and form a covalent bond with the enzyme, Vonoprazan's inhibition is K+-competitive and does not depend on the pH of the environment.[8] This leads to a more rapid onset of action and more sustained acid suppression.[8]

IV. Experimental Protocols: Synthesis of a Substituted this compound

The following is a representative, step-by-step protocol for the synthesis of a substituted this compound derivative, based on established synthetic methodologies.

Synthesis of 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (Vonoprazan)

This synthesis is a multi-step process that involves the construction of the substituted pyrrole core followed by the introduction of the N-methylmethanamine side chain.

Step 1: Synthesis of the Pyrrole Core

A detailed procedure for the synthesis of the core pyrrole structure can be found in the medicinal chemistry literature, often involving a Paal-Knorr or similar cyclization reaction followed by N-arylsulfonylation and C5-arylation.[9][10]

Step 2: Introduction of the Methanamine Side Chain

-

Formylation of the Pyrrole Core: The substituted pyrrole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group at the 3-position.

-

Reductive Amination: The resulting 3-formylpyrrole is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine.

Characterization:

The final compound and all intermediates should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4] Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to access even greater molecular diversity, as well as the exploration of new biological targets for this privileged scaffold. The continued investigation of the chemical space of substituted (1H-pyrrol-3-yl)methanamines holds significant promise for the development of the next generation of innovative medicines.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrol-3-yl)methanamine Hydrochloride

Introduction

(1H-Pyrrol-3-yl)methanamine and its derivatives are pivotal building blocks in medicinal chemistry. The pyrrole nucleus is a "privileged scaffold," frequently found in natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a methanamine group at the 3-position provides a key site for further chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive overview of the core physicochemical properties of the hydrochloride salt of this compound, offering both theoretical grounding and practical methodologies for its characterization. Understanding these properties is critical for researchers in drug discovery and development for tasks such as reaction optimization, formulation development, and interpreting biological data.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

Chemical Name: this compound hydrochloride

-

Synonyms: 3-(Aminomethyl)pyrrole hydrochloride, C-(1H-Pyrrol-3-yl)-methylamine hydrochloride[2][3]

-

Molecular Formula: C₅H₉ClN₂

-

Molecular Weight: 132.59 g/mol

Table 1: Core Structural and Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula (Free Base) | C₅H₈N₂ | [2][3] |

| Molecular Weight (Free Base) | 96.13 g/mol | [2][3] |

| Molecular Formula (HCl Salt) | C₅H₉ClN₂ | Calculated |

| Molecular Weight (HCl Salt) | 132.59 g/mol | Calculated |

| InChI (Free Base) | InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | [2] |

| InChIKey (Free Base) | YECAHBRVIMAHCI-UHFFFAOYSA-N | [2] |

| SMILES (Free Base) | C1=CNC(=C1)CN | [5] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound hydrochloride, ¹H NMR confirms the presence and connectivity of the different protons, while ¹³C NMR identifies the unique carbon environments.

Predicted ¹H and ¹³C NMR Data (Note: The following are predicted chemical shifts based on the analysis of similar pyrrole structures. Actual values may vary depending on the solvent and experimental conditions.)[6][7]

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrole NH | ~11.0 (broad s, 1H) | - |

| Pyrrole H2 | ~6.8 (t, 1H) | ~118.0 |

| Pyrrole H4 | ~6.2 (t, 1H) | ~108.0 |

| Pyrrole H5 | ~6.7 (t, 1H) | ~115.0 |

| Methylene (-CH₂-) | ~3.9 (s, 2H) | ~35.0 |

| Amine (-NH₃⁺) | ~8.3 (broad s, 3H) | - |

| Pyrrole C3 | - | ~123.0 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and coupling constants, correlating with the ¹³C data.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality in Spectral Interpretation: The presence of the hydrochloride salt is expected to shift the N-H stretching vibrations of the primary amine to a lower frequency (appearing as a broad band) due to the formation of the ammonium ion (-NH₃⁺). This broadness is a key indicator of the salt form.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretching | 3300 - 3400 |

| Ammonium N-H⁺ | Stretching (broad) | 2800 - 3200 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C | Aromatic Stretching | 1500 - 1600 |

| N-H | Bending | 1550 - 1650 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound hydrochloride powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion.

-

Expected Ionization: In positive ion ESI-MS, the free base of the compound is expected to be observed. The hydrochloride salt will dissociate in the spray, and the amine will be readily protonated.

-

Expected Molecular Ion: For the free base (C₅H₈N₂), the expected protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 97.08.

-

High-Resolution MS (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass.

Physicochemical Properties

These bulk properties are critical for handling, formulation, and predicting the behavior of the compound in biological systems.

Appearance and Solubility

-

Appearance: Expected to be an off-white to pale yellow or brown solid. Some amine hydrochlorides can be hygroscopic.[8]

-

Solubility: The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base. It is expected to be soluble in water and polar protic solvents like methanol, and sparingly soluble or insoluble in nonpolar organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, acetone, dichloromethane, hexanes).

-

Sample Preparation: Add ~5 mg of the compound to a vial.

-

Titration: Add the selected solvent dropwise (e.g., in 0.1 mL increments) while vortexing.

-

Observation: Visually inspect for dissolution after each addition, up to a total volume of 1 mL.

-

Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Table 4: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Salt form enhances aqueous solubility. |

| Methanol | Soluble | Polar protic solvent. |

| DMSO | Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble / Insoluble | Low polarity. |

| Hexanes | Insoluble | Nonpolar solvent. |

Thermal Properties (DSC/TGA)

Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information about the thermal stability, melting point, and composition of the material.[9]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events like melting (endotherm) and decomposition (exotherm). The melting point is a key indicator of purity.

-

TGA: Measures the change in mass of a sample as a function of temperature.[10] It is used to determine thermal stability, decomposition temperatures, and quantify volatile content (e.g., water or residual solvent).[11][12]

Experimental Protocol: Simultaneous TGA/DSC Analysis

-

Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., alumina or platinum).

-

Atmosphere and Heating Program: Place the sample in the instrument furnace. Purge with an inert gas (e.g., nitrogen at 20-50 mL/min). Program a temperature ramp, for example, from 30 °C to 400 °C at a rate of 10 °C/min.

-

Data Acquisition: Run the experiment, simultaneously recording mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC).

-

Data Analysis: Analyze the resulting curves to identify the onset of decomposition (from TGA), the melting point (peak of the endotherm in DSC), and any other thermal events.

Diagram: Thermal Analysis Decision Workflow

Caption: Interpreting data from a simultaneous TGA/DSC experiment.

Acidity Constant (pKa)

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. The primary amine of this compound will be protonated at physiological pH (~7.4), which significantly impacts its solubility, membrane permeability, and interaction with biological targets. The pKa of the aminomethyl group is expected to be in the range of 9-10.

Diagram: Ionization Equilibrium

Caption: Acid-base equilibrium of the aminomethyl group.

Role in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules. A prominent example is its use in the development of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[13][14][15] In the synthesis of Vonoprazan and its analogues, the aminomethyl group serves as a handle for introducing other functionalities, while the pyrrole ring acts as a core scaffold for interaction with the biological target, H⁺,K⁺-ATPase.[13][14][16] The physicochemical properties detailed in this guide are essential for the synthetic chemists who build these molecules and the pharmaceutical scientists who formulate them into effective medicines.

Conclusion

This compound hydrochloride is a valuable chemical entity whose utility is underpinned by its distinct physicochemical properties. A thorough characterization using a suite of analytical techniques—NMR for structure, IR for functional groups, MS for molecular weight, thermal analysis for stability, and solubility and pKa for formulation and biological relevance—is non-negotiable for its effective application in research and development. This guide provides the foundational knowledge and practical frameworks for scientists to confidently handle, analyze, and utilize this important building block in the pursuit of novel therapeutics.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 1H-Pyrrole-3-methanamine | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. 888473-50-5|this compound|BLD Pharm [bldpharm.com]

- 5. [5-(1H-pyrrol-3-yl)furan-3-yl]methanamine | C9H10N2O | CID 96633898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS#: 1610043-62-3 [m.chemicalbook.com]

- 9. mt.com [mt.com]

- 10. iajps.com [iajps.com]

- 11. mdpi.com [mdpi.com]

- 12. azom.com [azom.com]

- 13. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. data.epo.org [data.epo.org]

Methodological & Application

Application Notes & Protocols: Synthesis of (1H-Pyrrol-3-yl)methanamine Analogs via the Van Leusen Reaction

Introduction: The Significance of (1H-Pyrrol-3-yl)methanamine Scaffolds and the Strategic Advantage of the Van Leusen Reaction

The this compound scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a multitude of biologically active compounds underscores its importance as a versatile pharmacophore. These analogs have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for novel therapeutic development. The pyrrole core, coupled with the flexible aminomethyl side chain at the 3-position, allows for diverse interactions with biological targets.

Traditionally, the synthesis of polysubstituted pyrroles can be challenging. However, the Van Leusen pyrrole synthesis offers a robust and highly convergent approach. This [3+2] cycloaddition reaction, utilizing tosylmethyl isocyanide (TosMIC), is renowned for its operational simplicity, broad substrate scope, and the use of stable, readily available starting materials.[1] TosMIC, a stable and odorless solid, serves as a versatile three-atom synthon, streamlining the construction of the pyrrole ring.[2] This application note provides a detailed protocol for the synthesis of this compound analogs, employing a two-step strategy that capitalizes on the efficiency of the Van Leusen reaction.

Synthetic Strategy: A Two-Step Approach to this compound Analogs

A direct, one-pot synthesis of this compound via the Van Leusen reaction is not straightforward. The reaction typically installs the electron-withdrawing group of the Michael acceptor at the 3-position of the pyrrole ring.[1] Therefore, a more strategic, two-step sequence is employed:

-

Step 1: Van Leusen Pyrrole Synthesis. An appropriately substituted α,β-unsaturated nitrile serves as the Michael acceptor in a reaction with TosMIC to construct the pyrrole ring, yielding a 1H-pyrrole-3-carbonitrile intermediate.

-

Step 2: Reduction of the Nitrile. The resulting pyrrole-3-carbonitrile is then subjected to reduction to afford the target this compound.

This approach allows for the introduction of a wide variety of substituents on the pyrrole ring, dictated by the structure of the starting α,β-unsaturated nitrile.

Reaction Mechanism: The [3+2] Cycloaddition of TosMIC

The Van Leusen pyrrole synthesis proceeds through a well-established mechanism. Under basic conditions, the acidic α-proton of TosMIC is abstracted to form a nucleophilic carbanion.[1] This carbanion then undergoes a Michael addition to an electron-deficient alkene (in this case, an α,β-unsaturated nitrile). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the aromatic pyrrole ring.[1]

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Experimental Protocols

Part 1: Synthesis of 4,5-Disubstituted-1H-pyrrole-3-carbonitrile

This protocol provides a general procedure for the synthesis of a 1H-pyrrole-3-carbonitrile intermediate. The specific α,β-unsaturated nitrile and reaction conditions may require optimization for different substrates.

Materials:

-

α,β-Unsaturated nitrile (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

-

Base Suspension: Under a positive pressure of inert gas, suspend sodium hydride (or t-BuOK) in anhydrous DMSO (or THF).

-

Reagent Addition: In a separate flask, dissolve the α,β-unsaturated nitrile and TosMIC in anhydrous DMSO (or THF).

-

Reaction Initiation: Add the solution of the nitrile and TosMIC dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-pyrrole-3-carbonitrile.

Part 2: Reduction of 1H-pyrrole-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Materials:

-

1H-pyrrole-3-carbonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet.

-

LAH Suspension: Under a positive pressure of inert gas, carefully suspend LiAlH₄ in anhydrous THF or Et₂O. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the 1H-pyrrole-3-carbonitrile in anhydrous THF or Et₂O and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). A granular precipitate should form.

-

Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or Et₂O.

-

Drying and Concentration: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, possibly with a small percentage of triethylamine to prevent streaking) or by crystallization of a salt (e.g., hydrochloride or tartrate).

Workflow Visualization

References

- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]

N-alkylation of (1H-Pyrrol-3-yl)methanamine experimental procedure

An Application Guide to the N-Alkylation of (1H-Pyrrol-3-yl)methanamine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated this compound derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of alkyl substituents on the primary amine allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and receptor binding affinity. This document provides a detailed guide to the two most prevalent and effective methods for the N-alkylation of this compound: direct alkylation via nucleophilic substitution and reductive amination. We offer in-depth, field-tested protocols, explain the causality behind experimental choices, and provide a framework for troubleshooting and optimization.

Introduction and Strategic Overview

This compound is a valuable building block featuring a reactive primary amine tethered to a pyrrole core. The N-alkylation of this primary amine is a critical transformation for generating libraries of compounds for drug discovery and developing functionalized materials. The choice of alkylation strategy depends on the desired substituent, the availability of starting materials, and the required level of selectivity.

The two primary strategies discussed are:

-

Direct Alkylation with Alkyl Halides : A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl electrophile. This method is straightforward but requires careful control to prevent over-alkylation.

-

Reductive Amination : A versatile, one-pot reaction involving the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. This method is highly favored for its broad substrate scope and high selectivity.[1]

Mechanistic Considerations: Choosing Your Pathway

Direct Alkylation: The SN2 Pathway

The reaction of an amine with an alkyl halide is a bimolecular nucleophilic substitution (SN2).[2] The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and displacing the halide.

Mechanism: R¹-NH₂ + R²-X → [R¹-NH₂⁺-R²]X⁻ → R¹-NH-R² + HX

A critical challenge in this method is over-alkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a competitive reaction to form a tertiary amine and subsequently a quaternary ammonium salt.

Controlling Selectivity :

-

Stoichiometry : Using an excess of the primary amine can favor the mono-alkylated product.

-

Base Selection : A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is crucial to neutralize the acid (HX) generated during the reaction. Cesium bases are particularly effective at promoting selective mono-N-alkylation.[3][4]

-

Reaction Conditions : Adding the alkyl halide dropwise at a controlled temperature (e.g., 0 °C or room temperature) helps to manage the reaction rate and minimize side products.[1]

Reductive Amination: The Imine-Intermediate Pathway

Reductive amination is a robust and highly selective method for forming secondary amines.[1][5] It proceeds in two main steps within a single pot:

-

Imine Formation : The primary amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine (or Schiff base) intermediate, with the elimination of water.

-

In Situ Reduction : A mild reducing agent, selective for the imine C=N bond over the carbonyl C=O bond, is present to reduce the imine as it is formed.

General Scheme: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²[1]

Key Advantages :

-

High Selectivity : The reaction conditions are tuned to prevent the secondary amine product from reacting further.

-

Broad Scope : A vast array of aldehydes and ketones can be used to introduce diverse alkyl groups.[6][7][8]

-

Mild Conditions : The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for excellent functional group tolerance.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the selective mono-alkylation of this compound using an alkyl bromide.

Core Principle: This procedure utilizes a cesium base to enhance selectivity for the mono-alkylated product and prevent the formation of tertiary amines.[3][4]

Materials & Reagents

| Reagent/Material | Purpose | Typical Quantity (Example) |

| This compound | Starting Material | 1.0 eq. (e.g., 5 mmol, 480 mg) |

| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating Agent | 1.0 - 1.1 eq. |

| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 - 2.0 eq. |

| N,N-Dimethylformamide (DMF) | Anhydrous Solvent | 10 mL / mmol of amine |

| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |

| Brine (Saturated NaCl) | Aqueous Wash | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |

| Silica Gel | Stationary Phase (Chromatography) | As needed |

| Hexane/Ethyl Acetate | Mobile Phase (Chromatography) | As needed |

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous cesium carbonate (1.5 eq.).

-

Solvent Addition : Add anhydrous DMF via syringe and stir the suspension for 10-15 minutes at room temperature.

-

Alkyl Halide Addition : Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature. Causality Note: Slow addition helps to control the exotherm and maintain a low concentration of the electrophile, minimizing dialkylation.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

-

Work-up : Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying : Wash the combined organic extracts with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure N-alkylated product.[1][9]

Workflow Diagram: Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde in a one-pot procedure.

Core Principle: This highly efficient method relies on the in situ formation of an imine, immediately followed by its selective reduction with a mild hydride reagent, preventing side reactions and offering broad applicability.[1]

Materials & Reagents

| Reagent/Material | Purpose | Typical Quantity (Example) |

| This compound | Starting Material | 1.0 eq. (e.g., 5 mmol, 480 mg) |

| Aldehyde (e.g., Benzaldehyde) | Carbonyl Component | 1.0 - 1.2 eq. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 1.5 eq. |

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous Solvent | 15 mL / mmol of amine |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Quench | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | As needed |

| Silica Gel | Stationary Phase (Chromatography) | As needed |

| Hexane/Ethyl Acetate/MeOH | Mobile Phase (Chromatography) | As needed |

Step-by-Step Procedure:

-

Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in an anhydrous solvent like DCM or DCE.

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours. Causality Note: This initial period allows for the formation of the imine intermediate. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde. Portion-wise addition controls any potential effervescence.

-

Reaction Completion : Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]

-

Work-up (Quenching) : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine. A mobile phase containing a small amount of methanol or triethylamine may be necessary for more polar products.

Workflow Diagram: General N-Alkylation Strategy

Caption: Overview of synthetic pathways for N-alkylation.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing (1H-Pyrrol-3-yl)methanamine in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its presence is critical in blockbuster drugs such as atorvastatin and in potent anti-cancer agents.[3] The unique electronic properties and hydrogen bonding capabilities of the pyrrole ring allow it to engage in crucial interactions with biological targets like enzymes and receptors.[1] (1H-Pyrrol-3-yl)methanamine, in particular, offers a versatile entry point for incorporating this valuable heterocycle into complex molecular architectures. Its primary amine functionality serves as a reactive handle for a variety of chemical transformations, most notably, multi-component reactions (MCRs).